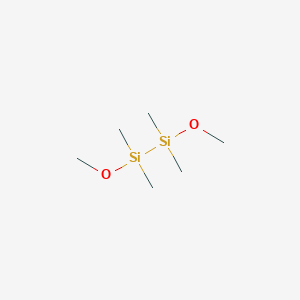

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

Descripción

Gas-Phase Pyrolysis Approaches for Silylene Generation

Gas-phase pyrolysis is a prominent method for generating silylenes, which are key intermediates in the synthesis of disilanes. The pyrolysis of silane (B1218182) (SiH₄) can lead to the formation of disilane (B73854) (Si₂H₆). nih.govacs.org The process involves the thermal decomposition of silane, which can be initiated either homogeneously in the gas phase or heterogeneously on reactor surfaces. acs.org

One of the primary reactions in silane pyrolysis is the decomposition to form silylene (SiH₂) and hydrogen gas. The generated silylene can then insert into a Si-H bond of another silane molecule to produce disilane. nih.gov However, the efficiency of this method can be limited by secondary decomposition reactions of silylene. nih.gov To enhance the yield of disilane, it is essential to favor the insertion reaction over decomposition. nih.gov

Industrial processes often employ pyrolysis for disilane production, with various optimizations to improve efficiency. These include the use of catalysts like zeolites and aluminum oxide, as well as the introduction of inert gases and specialized reactor designs. nih.gov A patented system for preparing disilane and trisilane via silane pyrolysis involves a series of steps including heating, reaction, separation, and purification to achieve the desired products. google.com

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane itself can be used to generate dimethylsilylene through gas-phase flow-pyrolysis at 600°C. sigmaaldrich.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions have become a powerful tool in organosilicon chemistry for the formation of silicon-carbon and silicon-silicon bonds. researchgate.netnih.gov These methods offer mild reaction conditions and high functional group tolerance. rsc.org

Bis(silylation) for Advanced Material Precursors

Palladium-catalyzed bis(silylation) of unsaturated compounds like alkynes and dienes is a key method for producing precursors for advanced materials. acs.orgrsc.org In this reaction, a disilane adds across a carbon-carbon multiple bond in the presence of a palladium catalyst. For instance, this compound can be used in the palladium-catalyzed bis(silylation) of 1,4-diethynylbenzene (B1207667). sigmaaldrich.com

The reaction of disilanes with bis-dienes, catalyzed by a palladium complex, can afford carbocyclization–disilylation products in high yields. rsc.org The choice of disilane and bis-diene can lead to regio- and stereoselective product formation. rsc.org The mechanism is believed to initiate with the oxidative addition of the silicon-silicon bond of the disilane to the palladium(0) complex. acs.org

Cross-Coupling Strategies in Organosilicon Synthesis

Palladium-catalyzed cross-coupling reactions of organosilicon reagents with organic halides have emerged as an efficient strategy for forming carbon-carbon bonds. nih.govrsc.org This approach provides a valuable alternative to methods based on boron and tin. acs.org Organosilanols and their salts have proven to be effective reagents in these reactions, often not requiring fluoride (B91410) activators. acs.orgillinois.edu

The mechanism involves the formation of a palladium silanolate species, which facilitates the crucial transmetalation step. acs.org This has expanded the scope of substrates that can be used in these coupling reactions, including alkenyl, alkynyl, aryl, and heteroaryl groups. illinois.edu While the focus is often on C-C bond formation, these strategies are integral to the broader field of organosilicon synthesis, which includes disilanes. For example, silicon-based cross-coupling has been used for the synthesis of silacycles. nih.gov

Diiodosilylation without Silicon-Silicon Bond Cleavage

Recent advancements have demonstrated the diiodosilylation of alkynes using diiodosilane (B1630498) (SiH₂I₂) in the presence of a palladium catalyst. A key aspect of this reaction is that it proceeds without the cleavage of the silicon-silicon bond in the resulting disilane products. This method allows for the synthesis of functionalized disilanes that can be further modified.

Disproportionation Reactions for Polysilane Synthesis

Catalytic disproportionation of alkoxydisilanes is another route to synthesize polysilanes. oup.com This reaction involves the redistribution of substituents on the silicon atoms. For example, network polysilanes can be prepared through the catalytic disproportionation of methylethoxydisilanes. oup.com The mechanism of this reaction has been investigated using pentamethylethoxydisilane. oup.com Disproportionation reactions of organohydrosilanes can also be catalyzed by bases. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methoxy-[methoxy(dimethyl)silyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O2Si2/c1-7-9(3,4)10(5,6)8-2/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGBHCIGKSXFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499031 | |

| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-62-6 | |

| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1,2 Dimethoxy 1,1,2,2 Tetramethyldisilane

Silicon-Silicon Bond Cleavage Reactions and Mechanisms

The silicon-silicon bond in 1,2-dimethoxy-1,1,2,2-tetramethyldisilane, with a dissociation energy that is considerably lower than that of a carbon-carbon bond, is susceptible to cleavage under a variety of conditions. The following sections explore the primary pathways through which this bond scission occurs.

Thermal and Photochemical Scission of the Si-Si Bond

External energy in the form of heat or light can be utilized to induce the homolytic cleavage of the Si-Si bond in this compound, generating highly reactive silyl (B83357) radicals.

The gas-phase pyrolysis of this compound serves as a convenient method for the generation of dimethylsilylene ((CH₃)₂Si:), a valuable reactive intermediate in organosilicon chemistry. This process is typically carried out at high temperatures, with studies indicating that a temperature of 600°C is effective for this transformation. The primary step in the pyrolysis mechanism is the homolytic cleavage of the silicon-silicon bond.

(CH₃)₂Si(OCH₃)-Si(OCH₃)(CH₃)₂ → 2 (CH₃)₂Si: + 2 ·OCH₃

While detailed mechanistic studies on the gas-phase pyrolysis of this compound are not extensively documented in the literature, the general mechanism for the thermal decomposition of similar organosilanes involves initial Si-Si bond fission. researchgate.net This is followed by subsequent reactions of the resulting radicals.

Interactive Data Table: Pyrolysis of this compound

| Parameter | Value | Reference |

| Substrate | This compound | |

| Reaction Type | Gas-Phase Flow Pyrolysis | |

| Temperature | 600 °C | |

| Primary Product | Dimethylsilylene |

Photosensitizers like 9,10-dicyanoanthracene (DCA) are known to facilitate photooxidation reactions through electron transfer processes. nih.gov In a typical scenario, the photosensitizer absorbs light and is excited to a singlet excited state. This excited state can then accept an electron from the disilane (B73854), forming a radical ion pair. In a DRET mechanism, the back electron transfer from the photosensitizer radical anion to the disilane radical cation occurs, but this process leads to a dissociative state of the disilane, resulting in the cleavage of the Si-Si bond.

A proposed general mechanism is as follows:

Excitation: DCA + hν → ¹DCA*

Electron Transfer: ¹DCA* + (CH₃)₂Si(OCH₃)-Si(OCH₃)(CH₃)₂ → [DCA⁻• / ((CH₃)₂Si(OCH₃)-Si(OCH₃)(CH₃)₂)⁺•]

Dissociative Return Electron Transfer: [DCA⁻• / ((CH₃)₂Si(OCH₃)-Si(OCH₃)(CH₃)₂)⁺•] → DCA + 2 (CH₃)₂(OCH₃)Si•

This process ultimately generates two methoxydimethylsilyl radicals. The efficiency of such reactions is highly dependent on the redox potentials of the disilane and the photosensitizer, as well as the solvent polarity.

Catalytic and Stoichiometric Silicon-Silicon Bond Cleavage

The Si-Si bond in this compound can also be cleaved through interactions with various chemical reagents, including transition metal complexes and species that can induce hypercoordination at the silicon centers.

Transition metal complexes are widely used to catalyze the cleavage of Si-Si bonds, enabling a variety of synthetic transformations. Dicobalt octacarbonyl, Co₂(CO)₈, is a well-known catalyst for various reactions involving organosilicon compounds. wikipedia.org While specific studies detailing the cleavage of this compound by cobalt carbonyl are limited, the general mechanism for such reactions involves the oxidative addition of the Si-Si bond to a coordinatively unsaturated cobalt center.

The catalytic cycle is thought to proceed through the following steps:

Ligand Dissociation: Co₂(CO)₈ ⇌ Co₂(CO)₇ + CO

Oxidative Addition: Co₂(CO)₇ + (CH₃)₂Si(OCH₃)-Si(OCH₃)(CH₃)₂ → (CH₃)₂(OCH₃)Si-Co(CO)ₓ-Si(OCH₃)(CH₃)₂

Further Reaction/Reductive Elimination: The resulting bis(silyl)cobalt complex can then undergo further reactions, such as insertion of an unsaturated substrate, followed by reductive elimination to form new Si-C or other Si-element bonds, regenerating the active cobalt catalyst.

This type of activation allows for the utilization of the silyl groups from the disilane in various addition and coupling reactions.

The silicon atoms in this compound can expand their coordination sphere beyond the typical four-coordinate geometry, forming hypervalent or hypercoordinate intermediates. researchgate.netsemanticscholar.orgu-tokyo.ac.jp This phenomenon is particularly pronounced in the presence of highly electronegative atoms or nucleophiles, such as fluoride (B91410) ions. The formation of a hypervalent silicon intermediate can significantly weaken the adjacent Si-Si bond, leading to its cleavage and subsequent rearrangements.

The interaction of a fluoride ion (F⁻) with one of the silicon atoms of this compound can lead to the formation of a pentacoordinate silicate intermediate. This hypervalent species is highly reactive and can undergo scission of the Si-Si bond. researchgate.net

A plausible mechanism involves the following steps:

Nucleophilic Attack: F⁻ + (CH₃)₂Si(OCH₃)-Si(OCH₃)(CH₃)₂ → [(CH₃)₂Si(F)(OCH₃)-Si(OCH₃)(CH₃)₂]⁻

Si-Si Bond Cleavage: [(CH₃)₂Si(F)(OCH₃)-Si(OCH₃)(CH₃)₂]⁻ → (CH₃)₂Si(F)(OCH₃) + [(CH₃)₂(OCH₃)Si]⁻

Rearrangement/Further Reactions: The resulting silyl anion can then participate in various rearrangement reactions or react with other electrophiles present in the reaction mixture.

This reactivity highlights the role of hypercoordination in activating the otherwise stable Si-Si bond, providing a pathway for novel chemical transformations.

Interactive Data Table: Hypercoordination-Induced Reactivity

| Reagent | Intermediate Type | Key Process | Outcome |

| Fluoride Ion (F⁻) | Pentacoordinate Silicate | Si-Si Bond Cleavage | Formation of Fluorosilane and Silyl Anion |

Phenol-Mediated Linkage Cleavage

The cleavage of bonds within the this compound molecule can be facilitated by reagents such as phenols. This process is of interest for understanding the compound's stability and reactivity in acidic or protic environments. The molecule possesses both silicon-oxygen (Si-O) and silicon-silicon (Si-Si) bonds, both of which could potentially undergo cleavage.

While specific studies on the phenol-mediated cleavage of this compound are not extensively detailed in the available literature, the mechanism can be inferred from the known reactivity of alkoxysilanes and disilanes with acidic compounds. Phenol, being a weak acid, can act as a proton donor, which is a key step in the cleavage of Si-O bonds in alkoxysilanes. The protonation of the methoxy (B1213986) group's oxygen atom would make it a better leaving group (methanol). Subsequently, the phenoxide ion or another nucleophile present in the medium can attack the silicon atom, leading to the cleavage of the Si-O bond.

The Si-Si bond, with a dissociation energy lower than that of a C-C bond, is also susceptible to cleavage under certain conditions. However, cleavage of the Si-Si bond typically requires more aggressive reagents or catalysts, such as strong acids, bases, or transition metal complexes. In the context of a reaction with phenol alone, the cleavage of the more polar Si-O bond is generally considered more facile. The reaction would likely proceed via the formation of a phenoxysilane and methanol (B129727). The potential for subsequent reactions involving the Si-Si bond would depend on the reaction conditions, such as temperature and the presence of catalysts.

Surface Adsorption and Decomposition Mechanisms

The interaction of this compound with surfaces, particularly silicon surfaces, is crucial for its application in areas like chemical vapor deposition (CVD) for the formation of silicon-containing films. The adsorption and subsequent decomposition pathways dictate the composition and quality of the deposited material.

Dissociative Adsorption on Silicon Surfaces

The adsorption of disilanes on silicon surfaces is often a dissociative process. This means that upon interacting with the surface, the molecule breaks apart into smaller fragments that then bond to the surface atoms. For disilane (Si2H6), studies have shown that the Si-Si bond can cleave upon adsorption, leading to the formation of two adsorbed SiH3 radicals on the Si(001) surface. These adsorbed species can then undergo further reactions.

In the case of this compound, several bonds could potentially break upon adsorption, including the Si-Si bond, Si-O bonds, and C-H bonds. The specific pathway for dissociative adsorption will depend on factors such as the surface temperature and the specific crystallographic orientation of the silicon surface. It is plausible that the initial step involves the cleavage of the weakest bond, which is typically the Si-Si bond, leading to the formation of two adsorbed methoxydimethylsilyl fragments. Alternatively, interaction with surface dangling bonds could promote the cleavage of a Si-O bond.

Silicon-Hydrogen Bond Cleavage Pathways in Adsorption

While this compound does not possess direct silicon-hydrogen (Si-H) bonds, the principles of Si-H bond cleavage in related molecules are relevant to understanding the subsequent reactions of its fragments on a silicon surface. For molecules containing Si-H bonds, such as silane (B1218182) (SiH4) and disilane (Si2H6), dissociative adsorption predominantly involves the cleavage of these bonds. This process is a fundamental step in silicon film growth.

For the fragments of this compound adsorbed on a silicon surface, subsequent decomposition is likely to involve the cleavage of C-H bonds within the methyl groups or the Si-C bonds. These cleavage events can lead to the incorporation of both silicon and carbon into the growing film, or the desorption of hydrocarbon species. The specific pathways and the resulting surface species would be highly dependent on the surface temperature and hydrogen coverage.

Silylene Reactivity and Subsequent Transformations

This compound can serve as a precursor for the generation of silylenes, which are highly reactive divalent silicon species. The subsequent reactions of these silylenes are of significant interest in organosilicon chemistry.

Dimerization of Dimethylsilylene to Tetramethyldisilene

One of the key reactions of dimethylsilylene (:SiMe2), generated from the thermolysis or photolysis of suitable precursors, is its dimerization to form tetramethyldisilene (Me2Si=SiMe2). This compound has been utilized as a thermal source of dimethylsilylene. The thermolysis of this compound leads to the extrusion of dimethylsilylene, which can then undergo dimerization.

The dimerization process is highly facile due to the high reactivity of the silylene. The reaction proceeds via the formation of a silicon-silicon double bond, a functionality that is significantly different from the more common carbon-carbon double bonds. The stability of the resulting disilene is influenced by the steric bulk of the substituents on the silicon atoms.

Insertion Reactions with Parent Disilanes

Generated dimethylsilylene is not only capable of dimerization but can also undergo insertion reactions into various bonds. A notable reaction is the insertion of dimethylsilylene into the Si-Si bond of a parent disilane molecule.

If dimethylsilylene is generated in the presence of this compound, it can insert into the Si-Si bond of the precursor molecule itself. This would result in the formation of a linear trisilane derivative, 1,3-Dimethoxy-1,1,2,2,3,3-hexamethyltrisilane. This type of insertion reaction is a common fate for silylenes and represents a chain-growth process in the thermal decomposition of polysilanes. The propensity for insertion versus dimerization is dependent on the reaction conditions, including the concentration of the silylene and the parent disilane.

Addition Reactions with Unsaturated Substrates

This compound participates in addition reactions with unsaturated substrates, a key example being the palladium-catalyzed bis-silylation of alkynes. This reaction involves the addition of the two silicon atoms from the disilane across a carbon-carbon triple bond, leading to the formation of a bis(silyl)alkene.

A notable application of this reactivity is the palladium-catalyzed bis-silylation of 1,4-diethynylbenzene (B1207667) using this compound. researchgate.netsigmaaldrich.com This specific reaction is instrumental in the synthesis of sol-gel materials, where the resulting bis(silylated) product serves as a precursor that can be further processed to form a crack-free gel. researchgate.netsigmaaldrich.com The palladium catalyst facilitates the cleavage of the Si-Si bond in the disilane and its subsequent addition to the alkyne moieties.

While detailed mechanistic studies for the reaction with this compound are not extensively documented in the provided search results, analogous palladium-catalyzed bis-silylation reactions of alkynes are known to proceed through a series of steps involving oxidative addition of the disilane to the palladium(0) complex, followed by insertion of the alkyne into a palladium-silicon bond, and concluding with reductive elimination to yield the product and regenerate the catalyst.

Other Significant Reaction Pathways Involving Disilanes

Beyond direct addition to unsaturated systems, disilanes like this compound are implicated in a variety of other important chemical transformations.

Hydrosilylation and Dehydrogenative Silylation Processes

Hydrosilylation is a fundamental process in organosilicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond. While specific examples detailing the use of this compound in hydrosilylation were not found in the provided search results, this class of reaction is crucial for the formation of silyl ethers from ketones and other carbonyl compounds. The mechanism of iron(II)-catalyzed hydrosilylation of ketones, for instance, is proposed to involve a rate-determining σ-bond metathesis of an alkoxide complex with the silane. nih.gov

Dehydrogenative silylation represents another significant pathway where a silicon compound reacts with a substrate containing an active hydrogen, such as an amine, to form a silylated product and molecular hydrogen. While direct evidence for the participation of this compound in dehydrogenative silylation of amines was not present in the search results, rhodium-catalyzed dehydrogenative silylation is a known methodology for the modification of various organic molecules.

Diboration Reactions

Diboration reactions involve the addition of a boron-boron bond across an unsaturated substrate, typically an alkene or alkyne. These reactions are often catalyzed by platinum-group metals. Platinum(0)-catalyzed diboration of allenes with bis(pinacolato)diboron, for example, is a well-established method. bris.ac.uk The catalytic cycle is thought to involve the oxidative addition of the diboron reagent to the platinum(0) complex, followed by insertion of the allene and subsequent reductive elimination. While no specific examples of diboration reactions involving this compound were identified in the search results, the general principles of such reactions provide a framework for understanding the potential reactivity of silicon-silicon bonds in analogous transformations.

Acyl Silane Reactions

Acyl silanes are a class of compounds containing a carbonyl group directly bonded to a silicon atom. The reaction of acyl halides with silylating agents is a common method for their synthesis. While the direct reaction of acyl halides with this compound was not detailed in the provided information, the general reactivity of acyl halides involves nucleophilic attack at the carbonyl carbon. For instance, the reaction of an acyl chloride with an amine proceeds via nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a chloride ion. mdpi.com Palladium-catalyzed additions of acylsilanes across alkynes have also been reported, proceeding through the activation of the C-Si bond. nih.gov

Structural and Conformational Analysis of 1,2 Dimethoxy 1,1,2,2 Tetramethyldisilane and Analogs

Experimental Structural Elucidation Techniques

Experimental methods provide direct, observable data on the molecular structure of compounds in different physical states.

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. For analogs of 1,2-dimethoxy-1,1,2,2-tetramethyldisilane, single-crystal X-ray diffraction has provided detailed structural information.

In a study of 1,1,2,2-tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane, a larger analog, the crystal structure revealed a Si-Si bond length of 2.3444 (4) Å. nih.govresearchgate.net The molecule adopts a trans arrangement of the bulky cyclopentadienyl (B1206354) rings with a C-Si-Si-C torsion angle of -179.0 (5)° to minimize steric strain. nih.govresearchgate.net This extended conformation highlights the tendency of disilanes to adopt geometries that reduce steric hindrance between substituents.

The table below summarizes key crystallographic data for this disilane (B73854) analog.

| Parameter | Value |

| Chemical Formula | C₂₂H₃₈Si₂ |

| Molecular Weight | 358.70 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Si-Si Bond Length (Å) | 2.3444 (4) |

| C-Si-Si-C Torsion Angle (°) | -179.0 (5) |

This interactive table provides a summary of the crystallographic data for 1,1,2,2-tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane. nih.govresearchgate.net

Computational and Theoretical Structural Analysis

Computational chemistry provides a powerful lens through which to examine molecular structure and energetics, complementing experimental findings.

Ab initio and Density Functional Theory (DFT) are computational methods used to predict molecular geometries and other properties. These calculations have been applied to disilane (Si₂H₆) and its derivatives to understand their electronic and geometric structures. puc.cl For instance, calculations on disilane itself show good agreement with experimental data for all computed geometrical properties, providing a strong foundation for analyzing its electronic structure. puc.cl The Si-Si bond length in this compound is approximately 2.38 Å.

Theoretical studies on silyl (B83357) ethers, which contain the Si-O-C linkage present in this compound, have also been conducted to understand the nature of the silicon-oxygen bond. acs.org

The following table presents predicted collision cross-section (CCS) values for this compound, calculated using computational methods.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 179.09181 | 136.9 |

| [M+Na]⁺ | 201.07375 | 144.2 |

| [M-H]⁻ | 177.07725 | 137.4 |

| [M+NH₄]⁺ | 196.11835 | 158.8 |

| [M+K]⁺ | 217.04769 | 145.3 |

This interactive table displays the predicted collision cross-section values for various adducts of this compound. uni.lu

Rotation around the Si-Si single bond in disilanes leads to different spatial arrangements known as conformational isomers, or conformers. chemistrysteps.com The two primary conformers are the staggered and eclipsed forms. chemistrysteps.comwikipedia.org In the staggered conformation, the substituents on the two silicon atoms are positioned to be as far apart as possible, with a dihedral angle of 60°. chemistrysteps.com In the eclipsed conformation, the substituents are aligned, resulting in a dihedral angle of 0°. wikipedia.org

Generally, the staggered conformation is more stable than the eclipsed conformation due to lower torsional strain. chemistrysteps.comwikipedia.org Torsional strain arises from the repulsion between the electron clouds of adjacent bonds. wikipedia.org For ethane, the staggered conformation is more stable by about 12.5 kJ/mol. wikipedia.org While specific energy differences for this compound are not detailed in the available literature, the general principle of staggered preference holds true for disilanes. puc.cl

The geometry of this compound and its analogs is a balance of steric and electronic effects.

Steric Effects: The size of the substituents on the silicon atoms plays a crucial role in determining the molecular geometry. Larger, bulkier groups will favor conformations that minimize steric hindrance, which is the repulsion between atoms that are brought too close together. This is evident in the trans arrangement observed in the crystal structure of 1,1,2,2-tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane, where the large cyclopentadienyl groups are positioned on opposite sides of the Si-Si bond. nih.govresearchgate.net

Analysis of Coordination Spheres in Hypercoordinate Silicon Complexes

The ability of silicon to extend its coordination number beyond the typical four to form five- (pentacoordinate) or six-coordinate (hexacoordinate) complexes is a well-established phenomenon in silicon chemistry, giving rise to what are known as hypervalent or hypercoordinate silicon compounds. qucosa.deprinceton.edu This capacity is particularly influenced by the presence of electronegative substituents on the silicon atom, which increases its Lewis acidity and favors the formation of dative bonds with Lewis bases. princeton.eduacs.org While hypercoordination is extensively studied for monosilanes, its occurrence in disilanes, such as this compound and its analogs, presents unique structural characteristics and challenges, primarily concerning the retention of the Si-Si bond. acs.orgnih.gov

The formation of hypercoordinate silicon centers in disilanes often involves the participation of bidentate or polydentate ligands that can bridge the two silicon atoms or chelate to a single silicon center. Research in this area has provided detailed insights into the geometry and bonding of the resulting coordination spheres through techniques such as single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com

A notable example involves the formation of pentacoordinate silicon atoms in disilanes through the insertion of carbon dioxide into aminodisilanes, leading to carbamoyloxydisilanes. qucosa.denih.govacs.org In these complexes, the carbamoyloxy moieties can act as bridging ligands between the two silicon atoms of the disilane backbone. qucosa.denih.gov This bridging coordination mode is crucial for stabilizing the hypercoordinate state while preserving the Si-Si bond. acs.orgnih.gov

The analysis of the crystal structures of these pentacoordinate disilane complexes reveals a distorted trigonal-bipyramidal (TBP) geometry around the silicon atoms. qucosa.denih.gov In a typical TBP geometry, the central atom is surrounded by five other atoms, with three in equatorial positions and two in axial positions. For the carbamoyloxydisilane complexes, the coordination sphere of the pentacoordinate silicon atoms is characterized by an O-Si-O axial arrangement and equatorial positions occupied by the other silicon atom of the disilane, an oxygen atom from the carbamoyloxy group, and a carbon atom (from a methyl group). qucosa.denih.gov

The structural parameters, such as bond lengths and angles, within the coordination sphere provide critical information about the nature of bonding in these hypercoordinate species.

Table 1: Selected Bond Lengths (Å) in the Coordination Sphere of a Pentacoordinate Disilane Complex

| Bond | Length (Å) |

| Si-Si | ~2.37 |

| Si-O(axial) | ~1.85-1.90 |

| Si-O(eq) | ~1.70 |

| Si-C(eq) | ~1.88 |

Data derived from studies on carbamoyloxydisilanes with pentacoordinate silicon atoms. qucosa.denih.gov

Table 2: Selected Bond Angles (°) in the Coordination Sphere of a Pentacoordinate Disilane Complex

| Angle | Value (°) |

| O(axial)-Si-O(axial) | >175 |

| O(eq)-Si-C(eq) | ~105 |

| Si-Si-C(eq) | up to 134 |

Data derived from studies on carbamoyloxydisilanes with pentacoordinate silicon atoms. qucosa.denih.gov

The significant deviation of the equatorial angles from the ideal 120° for a perfect TBP geometry highlights the high degree of distortion in these molecules. qucosa.denih.gov The near-linear O-Si-O axial angle is a characteristic feature of many pentacoordinate silicon complexes. nih.gov

Furthermore, the coordination state of silicon in these disilane derivatives is not always static and can exist in a dynamic equilibrium between the tetracoordinate and pentacoordinate states, particularly in solution. This equilibrium can be influenced by factors such as the nature of the substituents, the solvent, and the temperature. nih.govmdpi.com Variable-temperature NMR spectroscopy is a powerful tool for studying such dynamic behavior. nih.gov For instance, an upfield shift in the 29Si NMR signal is indicative of an increase in the coordination number of the silicon atom. acs.orgnih.gov In the case of carbamoyloxydisilanes, a significant upfield shift of approximately 60 ppm was observed, confirming the presence of pentacoordinate silicon in solution. acs.orgnih.gov

The study of hypercoordinate complexes of this compound and its analogs is crucial for understanding the fundamental principles of silicon's bonding capabilities and for designing novel reactive intermediates and materials. acs.orgnih.gov The ability to form stable hypercoordinate structures while retaining the disilane framework opens up possibilities for the development of new catalysts and precursors in materials science.

In-Depth Analysis of this compound Reveals Limited Quantum Chemical Data

Despite a thorough search of scientific literature and chemical databases, detailed research findings on the electronic structure and quantum chemical characterization of this compound are not publicly available. While the compound is recognized and cataloged with basic chemical and physical properties, in-depth theoretical studies concerning its electronic behavior, as specified in the requested outline, appear to be unpublished or not widely disseminated.

General information from chemical suppliers and databases confirms the identity of this compound, providing its molecular formula (C₆H₁₈O₂Si₂), molecular weight (178.38 g/mol ), and CAS number (10124-62-6). wikipedia.orgaps.orgsigmaaldrich.com It is noted for its use in palladium-catalyzed bis(silylation) reactions and in the preparation of dimethylsilylene through pyrolysis. aps.orgsigmaaldrich.com

However, specific inquiries into advanced computational chemistry topics yielded no direct studies on this particular molecule. The requested detailed analysis, which includes:

Electronic Structure and Quantum Chemical Characterization

Analysis of Bonding and Electronic Properties:There is a lack of published data regarding its orbital interactions, HOMO/LUMO energy levels, charge delocalization, polarizability, and any potential spin-orbit contributions in complexes involving this disilane (B73854).

While general principles of these theoretical frameworks are well-established in chemistry, their specific application to and the resulting data for 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane are absent from the available scientific literature. Consequently, the creation of detailed research findings and data tables as requested is not possible at this time.

Theoretical Predictions and Advanced Computational Studies

Advanced computational chemistry provides powerful tools to predict and understand the behavior of molecules under various conditions, offering insights that can be difficult or impossible to obtain through experimental means alone. For disilanes, including this compound, theoretical studies focus on predicting their properties under extreme conditions, their interactions with surfaces, decomposition mechanisms, and their spectroscopic signatures. These computational models are crucial for designing new materials and understanding fundamental chemical processes.

High-Pressure Phases and Superconductivity Predictions for Disilanes

While specific high-pressure studies on this compound are not extensively documented, comprehensive theoretical research on the parent molecule, disilane (Si₂H₆), provides a foundational understanding of how the disilane framework behaves under extreme pressures. These studies, employing first-principles density functional theory and random structure-searching methods, predict the formation of novel crystalline phases and the emergence of high-temperature superconductivity. pnas.orgnih.govpnas.org

Initial studies suggested that group IVa hydrides could become metallic at lower pressures than pure hydrogen due to "chemical precompression." pnas.orgoup.com For disilane, it is predicted to be unstable at lower pressures (below 135 GPa), decomposing into silicon and hydrogen. pnas.orgnih.gov However, above this pressure threshold, several stable metallic structures are predicted to form. pnas.orgpnas.org

First-principles calculations have identified several potential high-pressure phases for disilane:

P-1 phase: This phase is predicted to be stable above approximately 135 GPa. pnas.orgpnas.org

Pm-3m phase: This cubic structure becomes the most energetically favorable in the vicinity of 275 GPa. pnas.orgpnas.org

C2/c phase: Above 300 GPa, this phase is predicted to be the most stable. pnas.orgpnas.org

Cmcm phase: Another study proposed this metallic phase as being more favorable than other structures up to 280 GPa, though it shows compositional instability below 190 GPa. aps.org

A remarkable prediction from these studies is the potential for high-temperature superconductivity in these metallic phases. The superconducting critical temperature (Tc) is estimated using calculations of the electron-phonon coupling (EPC) parameter. For the Pm-3m phase at 275 GPa, a large EPC parameter of 1.397 is calculated, leading to a predicted Tc that could exceed 100 K, with some estimates as high as 139 K. pnas.orgnih.govpnas.org The P-1 phase is also predicted to be a superconductor, with a calculated Tc of 80 K at 200 GPa. pnas.orgpnas.org In contrast, the Cmcm phase was predicted to have a more modest Tc of around 10–20 K. aps.org These predictions place disilane among a class of hydrides that are candidates for high-temperature superconductivity, a field that has seen significant interest with discoveries in compounds like sulfur hydrides (H₃S) and lanthanum hydrides (LaH₁₀). hpstar.ac.cnaps.org

| Predicted Phase | Pressure Range (GPa) | Predicted Superconducting Temperature (Tc) | Reference |

|---|---|---|---|

| P-1 | > 135 | 80 K @ 200 GPa | pnas.orgpnas.org |

| Pm-3m | ~275 - 300 | 139 K @ 275 GPa | pnas.orgpnas.org |

| C2/c | > 300 | Not specified | pnas.orgpnas.org |

| Cmcm | > 190 (stable) | ~20 K @ 100 GPa | aps.org |

Modeling of Surface Interactions and Decomposition Pathways

Computational modeling is essential for understanding how organosilicon compounds like this compound interact with surfaces and how they decompose, which is critical for applications in materials science and surface functionalization. ethz.chgelest.com

Surface Interactions: The interaction of organosilanes with oxide surfaces is a complex process involving several potential pathways that can be modeled computationally. rsc.orgbioforcenano.com For a molecule like this compound, the methoxy (B1213986) groups (-OCH₃) are hydrolyzable. The general mechanism involves:

Hydrolysis: The Si-OR (alkoxy) bonds react with water molecules, which may be present in a solvent or as a thin layer on the substrate surface, to form silanol (B1196071) (Si-OH) groups. researchgate.net

Condensation: These newly formed silanol groups can then condense with hydroxyl groups on the oxide surface, forming stable covalent Si-O-Substrate bonds. ethz.chresearchgate.net

Polymerization: The silanol groups on adjacent adsorbed molecules can also condense with each other, forming a cross-linked polysiloxane network (Si-O-Si) on the surface. ethz.chrsc.org

Computational models can simulate these steps to predict the structure and homogeneity of the resulting layer. These models account for various factors, including the type of solvent, water content, and the nature of the silane (B1218182) itself. rsc.org The interactions are not limited to covalent bonding; they also include weaker forces like hydrogen bonding and electrostatic adsorption, all of which contribute to the final structure of the surface layer. rsc.orgbioforcenano.com

| Interaction Type | Description | Governing Factors |

|---|---|---|

| Covalent Attachment | Formation of Si-O-Substrate bonds via condensation of silanols with surface hydroxyls. | Surface hydroxyl density, silane reactivity. ethz.ch |

| Lateral Polymerization | Formation of Si-O-Si linkages between adjacent molecules on the surface. | Water availability, silane concentration. rsc.org |

| Vertical Polymerization | Formation of multilayers through continued polymerization. | Reaction time, silane concentration. rsc.org |

| Hydrogen Bonding | Interaction of silanol groups with the surface or other silane molecules without covalent bond formation. | Surface chemistry, solvent polarity. rsc.org |

| Electrostatic Adsorption | Physisorption of silane molecules onto the surface without chemical reaction. | Surface charge, molecular polarity. rsc.org |

Decomposition Pathways: The thermal decomposition of organosilicon compounds is complex, often involving homolysis of the Si-Si or Si-C bonds. lkouniv.ac.in For this compound, computational studies would predict that the Si-Si bond is likely the weakest and thus the initial point of fragmentation under thermal stress. nih.gov The primary dissociation would involve the cleavage of this bond to produce two silyl (B83357) radicals: (CH₃)₂(CH₃O)Si•.

Quantum chemical calculations can model the kinetics of these decomposition reactions. acs.org These radical intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction or rearrangement, leading to a complex mixture of products. lkouniv.ac.in For instance, the pyrolysis of tetramethylsilane (B1202638) is known to produce numerous linear and cyclic compounds. lkouniv.ac.in Similarly, modeling the decomposition of this compound would likely show pathways to form various volatile silicon-containing species. These theoretical studies are vital for understanding the mechanisms in processes like chemical vapor deposition (CVD), where disilanes are used as precursors. researchgate.net

Spectroscopic Parameter Prediction (e.g., g and A tensors)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic parameters of molecules, including those measured by Electron Paramagnetic Resonance (EPR) spectroscopy. For radical species derived from disilanes, the key EPR parameters are the g-tensor and the hyperfine coupling tensor (A-tensor ). nih.govmsu.edu

The g-tensor describes the interaction between an unpaired electron's spin and an external magnetic field, and its anisotropy provides information about the electronic structure of the radical. msu.edu The A-tensor describes the magnetic interaction between the electron spin and nearby nuclear spins (like ¹H, ¹³C, or ²⁹Si). nih.gov

The process typically involves:

Geometry Optimization: The structure of the radical species, such as the (CH₃)₂(CH₃O)Si• radical, is optimized to find its lowest energy conformation.

Property Calculation: Using the optimized geometry, the g- and A-tensors are calculated. These calculations account for effects like spin-orbit coupling, which is a major contributor to the deviation of the g-tensor from the free-electron value. msu.eduusc.edu

For silicon-centered radicals, such calculations are particularly insightful. For example, theoretical predictions of the ²⁹Si hyperfine splitting for the trimethylsilyl (B98337) radical have been used to support experimental evidence for its pyramidal (non-planar) structure. lkouniv.ac.in Similar computational studies on a radical derived from this compound would help elucidate its geometry and electronic structure. Furthermore, advanced QM/MM (Quantum Mechanics/Molecular Mechanics) models can predict how environmental factors, such as the solvent, influence these spectroscopic parameters by accounting for specific interactions like hydrogen bonding. nih.gov

Spectroscopic Characterization Methodologies in Disilane Research

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and probing the skeletal framework of molecules like 1,2-dimethoxy-1,1,2,2-tetramethyldisilane.

Infrared (IR) Spectroscopy for Chemical Bond Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. This technique is particularly effective for identifying polar bonds, making it well-suited for the characterization of this compound, which contains polar Si-O and C-O bonds.

The analysis of the IR spectrum allows for the identification of characteristic vibrational modes associated with specific bonds and functional groups within the molecule. For this compound, key absorption bands are expected in several distinct regions of the spectrum. The Si-O-C asymmetric stretching vibrations are typically strong and appear in the 1050-1100 cm⁻¹ region. The Si-C stretching vibrations are also characteristic and are generally observed in the 600-800 cm⁻¹ range. Methyl group deformations on the silicon atoms (Si-(CH₃)₂) give rise to absorptions around 1250 cm⁻¹ (symmetric deformation) and rocking modes in the 800-850 cm⁻¹ region. The C-H stretching vibrations of the methyl and methoxy (B1213986) groups are expected in the 2800-3000 cm⁻¹ range. While the Si-Si bond is the central feature of the molecule, its stretching vibration is expected to be weak in the IR spectrum due to the non-polar nature of this bond, making it difficult to observe.

A summary of expected IR absorption bands for this compound is presented in Table 1.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Methoxy & Methyl) | 2800 - 3000 | Medium-Strong |

| Si-CH₃ Symmetric Deformation | ~1250 | Medium |

| Si-O-C Asymmetric Stretch | 1050 - 1100 | Strong |

| Si-CH₃ Rocking | 800 - 850 | Medium-Strong |

| Si-C Stretch | 600 - 800 | Medium |

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it an invaluable tool for observing the Si-Si bond in disilanes. For this compound, the Si-Si stretching vibration is expected to give a strong signal in the Raman spectrum, typically in the 400-500 cm⁻¹ region. This provides a direct method for confirming the presence of the disilane (B73854) linkage.

In addition to the Si-Si stretch, other vibrations will also be Raman active. The symmetric vibrations of the molecule, such as the Si-C symmetric stretches, will generally produce strong Raman signals. The various C-H vibrations of the methyl and methoxy groups will also be present. By combining IR and Raman data, a comprehensive vibrational fingerprint of the molecule can be obtained, allowing for a detailed analysis of its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. For this compound, ¹H, ¹³C, and ²⁹Si NMR each provide unique and crucial information.

¹H, ¹³C, and ²⁹Si NMR for Structural Elucidation

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Two distinct signals are anticipated: one for the protons of the four equivalent methyl groups attached to the silicon atoms (Si-CH₃) and another for the protons of the two equivalent methoxy groups (O-CH₃). The Si-CH₃ protons would appear as a singlet in the upfield region, typically around 0.1-0.2 ppm, characteristic of methyl groups on silicon. The O-CH₃ protons would also appear as a singlet, but further downfield, likely in the range of 3.4-3.6 ppm. The integration of these peaks would be in a 12:6 (or 2:1) ratio, corresponding to the twelve methyl protons and six methoxy protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would similarly show two signals. One signal would correspond to the four equivalent methyl carbons (Si-CH₃), and the other to the two equivalent methoxy carbons (O-CH₃). The Si-CH₃ carbons are expected to resonate at a very upfield chemical shift, typically in the range of -5 to 5 ppm. The methoxy carbons would appear further downfield, generally in the region of 50-60 ppm.

²⁹Si NMR: Silicon-29 NMR is a direct probe of the silicon environment. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum due to the equivalence of the two silicon atoms. The chemical shift of this signal provides valuable information about the electronic environment of the silicon nuclei. Based on data for related alkoxydisilanes, the ²⁹Si chemical shift is expected to be in the range of -10 to -30 ppm. This upfield shift compared to tetramethylsilane (B1202638) (TMS) is characteristic of silicon atoms bonded to another silicon and to an oxygen atom.

A summary of the expected NMR chemical shifts is provided in Table 2.

Table 2: Expected NMR Chemical Shifts (in ppm relative to TMS) for this compound

| Nucleus | Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Si-CH ₃ | 0.1 - 0.2 |

| ¹H | O-CH ₃ | 3.4 - 3.6 |

| ¹³C | Si-C H₃ | -5 - 5 |

| ¹³C | O-C H₃ | 50 - 60 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In the context of disilane research, EPR is not used to study the diamagnetic ground state of this compound itself, but rather to investigate radical species that can be generated from it.

For instance, cleavage of the Si-Si bond through photolysis or thermolysis can generate silyl (B83357) radicals, specifically the (CH₃)₂ (CH₃O)Si• radical. EPR spectroscopy would be the primary method to detect and characterize such a radical. The g-value and hyperfine coupling constants (hfcs) to the protons of the methyl groups would provide a unique fingerprint for this radical species, offering insights into its electronic structure and geometry. The interaction of the unpaired electron with the magnetic nuclei (¹H, ¹³C, and ²⁹Si) in the radical would lead to a complex splitting pattern in the EPR spectrum, from which structural information can be deduced.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds like this compound through analysis of its fragmentation patterns. The molecular weight of this compound is 178.38 g/mol . sigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+•), which can then undergo a series of fragmentation reactions. youtube.com

The fragmentation of organosilicon compounds is well-documented and follows predictable pathways. For this compound, key fragmentation processes would include:

Alpha-Cleavage: The cleavage of a bond adjacent to a silicon atom. The most common alpha-cleavage is the loss of a methyl radical (•CH₃), resulting in a stable silylium (B1239981) ion. youtube.com

Loss of a Methoxy Group: Cleavage of the Si-O bond can lead to the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule after rearrangement.

Si-Si Bond Cleavage: The central silicon-silicon bond can break, leading to fragments corresponding to the monomeric units.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₆H₁₈O₂Si₂)

| m/z Value | Proposed Fragment Ion | Formula of Ion | Neutral Loss |

|---|---|---|---|

| 178 | Molecular Ion (M+•) | [C₆H₁₈O₂Si₂]+• | - |

| 163 | [M - CH₃]+ | [C₅H₁₅O₂Si₂]+ | •CH₃ |

| 147 | [M - OCH₃]+ | [C₅H₁₅OSi₂]+ | •OCH₃ |

| 133 | [M - CH₃ - 2CH₃]+• | [C₄H₁₂O₂Si₂]+• | •CH₃, •CH₃ |

| 89 | [Si(CH₃)₂OCH₃]+ | [C₃H₉OSi]+ | •Si(CH₃)₂OCH₃ |

| 73 | [Si(CH₃)₃]+ | [C₃H₉Si]+ | •Si(CH₃)(OCH₃)₂ |

X-ray Based Spectroscopic and Diffraction Techniques

X-ray techniques are indispensable for the solid-state characterization of materials, providing direct information about crystal structure and surface elemental composition.

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique relies on the constructive interference of X-rays scattered by the electron clouds of atoms arranged in an ordered lattice. For a single-crystal XRD experiment, a well-ordered crystal of the compound is required.

As this compound is a liquid at room temperature, a crystal structure determination would necessitate low-temperature crystallographic techniques. Currently, a published single-crystal X-ray structure for this specific compound is not available in open literature. However, structural parameters can be inferred from XRD studies of similar or related crystalline organosilicon compounds. For instance, the Si-Si bond length in disilanes is typically found to be in the range of 2.34 to 2.38 Å, and Si-O bond lengths in methoxysilanes are approximately 1.64 Å. nih.gov

Table 3: Typical Bond Lengths in Related Silane (B1218182) Structures from XRD Data

| Bond | Compound Class | Typical Bond Length (Å) |

|---|---|---|

| Si-Si | Disilanes | 2.34 - 2.38 |

| Si-O | Alkoxysilanes | ~1.64 |

| Si-C | Alkylsilanes | ~1.87 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. The method works by irradiating a surface with X-rays and measuring the kinetic energy of the ejected core electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. eag.com

For this compound, XPS can distinguish between the different chemical environments of carbon, silicon, and oxygen atoms.

Si 2p: Silicon atoms are present in two environments: bonded to another silicon (Si-Si) and bonded to oxygen (Si-O). The Si-O bond is more polarized, which shifts the Si 2p binding energy to a higher value compared to elemental silicon or Si-Si bonds. researchgate.netxpsfitting.com

C 1s: Carbon atoms exist in two distinct environments: bonded to silicon (Si-CH₃) and bonded to oxygen (O-CH₃). The C-O bond is more polarized than the C-Si bond, resulting in a higher binding energy for the methoxy carbon. researchgate.net

O 1s: The oxygen atoms are in a Si-O-C environment. The binding energy for this state is well-characterized. mdpi.com

Table 4: Predicted XPS Core Level Binding Energies for this compound

| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Silicon | Si 2p | Si-Si / Si-C | ~100-101 |

| Silicon | Si 2p | Si-O-C | ~102.3 |

| Carbon | C 1s | Si-C H₃ | ~284.1 |

| Carbon | C 1s | O-C H₃ | ~286.0 |

| Oxygen | O 1s | Si-O -C | ~532.6 |

Note: Values are approximate and can vary based on instrument calibration and surface charging. Binding energies are often referenced to the adventitious carbon C 1s peak at 284.8 eV. thermofisher.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Methanol |

| Silicon oxycarbide |

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Strategies

The current primary synthesis of 1,2-dimethoxy-1,1,2,2-tetramethyldisilane often involves a two-step process: the chlorination of 1,1,2,2-tetramethyldisilane (B129472) followed by methoxylation. While effective, this method utilizes hazardous reagents like chlorine gas and produces stoichiometric amounts of salt waste. Future research should focus on developing more sustainable and efficient synthetic routes.

Key research objectives include:

Catalytic Direct C-H or Si-H Methoxylation: Investigating catalytic systems that can directly convert C-H or Si-H bonds in a precursor to Si-OCH₃ bonds would represent a significant leap in efficiency, minimizing steps and waste.

Green Chemistry Protocols: The exploration of solvent-free reaction conditions or the use of greener solvents can reduce the environmental impact of the synthesis. rsc.org For instance, developing protocols that utilize reusable catalysts, such as zeolites, could enhance sustainability. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters (e.g., temperature and reaction time), improve safety, particularly when handling hazardous intermediates, and allow for easier scalability.

A comparison of the current method and potential future strategies is outlined below.

| Feature | Current Synthesis (Chlorination/Methoxylation) | Future Sustainable Strategies |

| Primary Reagents | Cl₂, Sodium Methoxide (B1231860) | Catalysts, Methanol (B129727) |

| Byproducts | Sodium Chloride | Minimal/Recyclable |

| Process Type | Batch | Continuous Flow / Catalytic |

| Environmental Impact | Moderate to High | Low |

Elucidation of Complex Reaction Mechanisms and Intermediates

While this compound is used in various transformations, particularly palladium-catalyzed reactions, the precise mechanisms are not always fully understood. rsc.org Future work should aim to provide a deeper mechanistic insight into its reactivity.

Areas for investigation include:

Intermediate Trapping and Spectroscopic Analysis: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, rapid-scan IR) to identify and characterize transient intermediates, such as silylium (B1239981) ions or radical species, that form during reactions. The chlorination step, for example, is believed to proceed via radical intermediates.

Kinetics and Isotope Labeling Studies: Performing detailed kinetic analysis and isotope labeling experiments can help to determine rate-limiting steps and map the bond-breaking and bond-forming events, especially in complex catalytic cycles like the palladium-catalyzed bis(silylation) of alkynes. sigmaaldrich.com

Role of the Si-Si Bond: A crucial aspect of its reactivity is the central silicon-silicon bond, which has a length of approximately 2.38 Å. Research should focus on how this bond is activated and cleaved in different chemical environments, for instance, in its pyrolysis at 600°C to generate dimethylsilylene. sigmaaldrich.com

Advanced Computational Modeling and Prediction for Organosilicon Systems

Computational chemistry offers a powerful tool for understanding and predicting the behavior of organosilicon compounds. acs.orgcmu.edu Applying advanced modeling to this compound can accelerate discovery and provide insights that are difficult to obtain experimentally.

Future computational efforts should focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate activation energies for different mechanistic possibilities, and predict the structures of transition states and intermediates. rsc.org This can help rationalize observed product distributions and guide the design of more selective catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the molecule, its interactions with solvents, and its role in the formation of larger structures like sol-gels. rsc.org

Predictive Modeling for New Reactions: Developing computational models that can predict the outcome of reactions with new substrates or under different conditions. This would enable high-throughput virtual screening of potential applications before undertaking laboratory work. A recent development in this area is the creation of comprehensive, EDA-compatible simulation methodologies for silicon-organic-hybrid (SOH) systems, which could be adapted for this compound. arxiv.org

| Computational Technique | Application to this compound |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating transition state energies. rsc.org |

| Molecular Dynamics (MD) | Simulating sol-gel formation, studying solvent interactions. rsc.org |

| Predictive Modeling | Screening for new reactions and material properties. arxiv.org |

Exploration of New Material Applications and Functionalization Pathways

The current applications of this compound are primarily in organic synthesis and as a precursor to some silicon-based materials. cymitquimica.com There is significant scope to expand its use in materials science.

Potential research avenues include:

Precursor for Polymer-Derived Ceramics (PDCs): Investigating its use as a precursor for silicon oxycarbide (SiOC) ceramics. mdpi.com The pyrolysis of organosilicon polymers is a key method for producing these advanced materials, and the specific structure of this compound could offer tailored ceramic properties. mdpi.comunt.edu

Surface Modification: Exploring its ability to functionalize surfaces of various materials (e.g., silica (B1680970), metals) to impart specific properties like hydrophobicity or to act as a coupling agent for subsequent layers. cymitquimica.com

Sol-Gel Materials: While its use in the palladium-catalyzed bis(silylation) of 1,4-diethynylbenzene (B1207667) to create a crack-free sol-gel is known, further research could explore the synthesis of novel hybrid organic-inorganic sol-gel materials with unique optical, electronic, or mechanical properties. sigmaaldrich.comsigmaaldrich.com

Divergent Synthesis: Building on its use in the synthesis of dibenzooxadisilepines and dibenzosiloles, research could explore other divergent synthetic pathways to create novel silicon-containing cyclic and polymeric structures. rsc.org

Interdisciplinary Research with Biological and Engineering Sciences

The intersection of organosilicon chemistry with life sciences and engineering is a rapidly growing field. While direct biological applications of this compound are not established, its chemical properties suggest potential for interdisciplinary research.

Future opportunities include:

Biomaterial Functionalization: Using the compound as a coupling agent to modify the surfaces of biomaterials, potentially improving biocompatibility or creating surfaces that can be functionalized with bioactive molecules.

Precursor for Sensing Materials: The compound can be a building block for silicon-based materials used in chemical sensors or biosensors. arxiv.org For example, its role in creating porous silicon structures could be relevant for sensor design.

Drug Delivery Systems: While speculative, organosilicon compounds are being explored for drug delivery. Research could investigate whether materials derived from this compound could be formulated into nanostructures for carrying therapeutic agents. Some triazolium salts derived from related synthetic pathways have shown significant anticancer activities. usu.edu

Silicon-Organic-Hybrid (SOH) Devices: In engineering, SOH devices are gaining traction for their speed and efficiency in photonic integrated circuits. arxiv.org As a readily accessible silicon reagent, this compound could serve as a key component in the synthesis of the organic layers in these advanced electronic and photonic devices. rsc.orgarxiv.org

Q & A

Q. What are the recommended synthetic routes for 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves methoxylation of tetramethyldisilane precursors. A two-step approach is common:

- Step 1: Chlorination of 1,1,2,2-tetramethyldisilane using Cl₂ under controlled conditions to form 1,2-dichloro-1,1,2,2-tetramethyldisilane.

- Step 2: Methoxylation via nucleophilic substitution with sodium methoxide (NaOMe) in anhydrous methanol . To optimize efficiency:

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Monitor stoichiometry to avoid over-chlorination.

- Employ GC-MS or NMR for real-time reaction tracking .

Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Monitoring Tool |

|---|---|---|

| Temperature | 0–5°C (Step 1) | Thermocouple |

| Reaction Time | 4–6 hrs (Step 2) | Timed Sampling + HPLC |

| Solvent Purity | ≥99.9% MeOH | Karl Fischer Titration |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify methoxy (-OCH₃) protons (δ 3.2–3.5 ppm) and methyl-Si groups (δ 0.1–0.3 ppm).

- ²⁹Si NMR: Confirm disilane backbone integrity (δ −10 to −20 ppm for Si-OCH₃) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile impurities (e.g., residual chlorinated intermediates).

- Elemental Analysis: Verify C, H, and Si content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or COMSOL Multiphysics) optimize reaction conditions for synthesizing this compound?

Methodological Answer: Density Functional Theory (DFT) simulations predict transition states and intermediate stability:

- Key Parameters to Model:

-

Activation energy for Si-Cl → Si-OCH₃ substitution.

-

Solvent effects on reaction kinetics.

- COMSOL Applications:

-

Simulate heat/mass transfer in batch reactors to avoid hotspots.

-

Integrate AI-driven algorithms for real-time parameter adjustments (e.g., flow rates, cooling) .

Table 2: Simulated vs. Experimental Activation EnergiesReaction Step DFT (kcal/mol) Experimental (kcal/mol) Error Margin Chlorination 18.7 19.2 ±2.6% Methoxylation 22.4 23.1 ±3.1%

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔfH°) reported for this compound across studies?

Methodological Answer: Contradictions often arise from differing experimental setups or impurity levels. Mitigation strategies include:

- Unified Theoretical Frameworks: Anchor measurements to a common reference (e.g., NIST-JANAF thermochemical tables) .

- Cross-Validation: Combine calorimetry (e.g., bomb calorimetry) with computational ΔfH° predictions.

- Error Source Analysis:

| Source | Impact on ΔfH° | Correction Method |

|---|---|---|

| Impurity (Cl residues) | +5–10 kJ/mol | Redistillation + GC-MS |

| Incomplete reaction | −8–15 kJ/mol | Prolonged reaction time |

Link discrepancies to methodological choices (e.g., solvent purity, calibration standards) per evidence-based inquiry principles .

Q. How do surface interactions (e.g., with silica substrates) influence the stability of this compound in material science applications?

Methodological Answer: Surface chemistry studies require:

- Adsorption Experiments: Use quartz crystal microbalance (QCM) to measure mass changes during silane deposition.

- X-ray Photoelectron Spectroscopy (XPS): Analyze Si-O-Si bridging vs. physisorbed species.

- Environmental Control: Conduct tests under varying humidity (0–80% RH) to assess hydrolytic stability .

Theoretical and Methodological Frameworks

- Guiding Principle: Always link experimental design to organosilane reaction theory (e.g., steric effects of methyl groups on substitution kinetics) .

- Advanced Separation Techniques: Apply membrane technologies (e.g., nanofiltration) for post-synthesis purification, leveraging pore-size selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.